molecular formula C29H23NO4 B2803950 3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid CAS No. 215248-49-0

3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid

Cat. No. B2803950
CAS RN: 215248-49-0
M. Wt: 449.506
InChI Key: XAXMCMCXSAUANP-UHFFFAOYSA-N
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Description

“3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid” is a chemical compound. It is related to other compounds such as “(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid” which has a molecular weight of 431.49 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, unnatural amino acids have been derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .


Molecular Structure Analysis

The molecular structure of related compounds such as “(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid” has been reported. This compound has an empirical formula of C21H21NO6 and a molecular weight of 383.39 .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid” have been reported. This compound has a molecular weight of 355.38 and is a solid at room temperature .

Scientific Research Applications

Fluorescence Sensors for Biological Imaging

The development of fluorescence sensors for biological imaging is one prominent application. For example, researchers have synthesized asymmetrically derivatized fluorescein-based dyes with midrange affinity for Zn(II). These sensors, which incorporate structural elements similar to the compound , exhibit significant fluorescence enhancement upon binding with zinc ions, facilitating the study of zinc in biological systems (Nolan et al., 2006).

Protective Groups in Peptide Synthesis

Another significant application is in peptide synthesis, where the fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized as a protective group for amino acids. This use is crucial for synthesizing peptides through stepwise elongation, where the Fmoc group temporarily masks the amino group to prevent undesired reactions. The Fmoc group, related to the target compound, is known for its stability under certain conditions and ease of removal when required, making it invaluable in peptide synthesis (Gioeli & Chattopadhyaya, 1982).

Inhibitors of Cell Adhesion

Researchers have synthesized fluoren-9-ylalkanoic and alkylbenzoic acids as analogs to anti-inflammatory agents, exploring their potential to inhibit neutrophil recruitment into inflamed tissue. These compounds, related to the compound , show promise in inhibiting cell adhesion processes, which is fundamental in the development of anti-inflammatory treatments (Hamilton et al., 1995).

Photoelectric Material Development

The synthesis of star-burst carbazol derivatives for photoelectric applications also utilizes compounds related to the 3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid. These materials, designed for use in organic light-emitting diodes (OLEDs) and other photoelectric devices, demonstrate the versatility of fluorene derivatives in creating materials with desirable electronic properties (Gao Xi-cun, 2010).

Future Directions

Future research could involve the development of bisubstrate inhibitors of 17β-hydroxysteroid dehydrogenase type 1 using “3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid” or related compounds . Additionally, the synthesis of new derivatives could be explored .

properties

IUPAC Name

3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23NO4/c31-28(32)20-10-7-9-19(16-20)22-11-2-1-8-21(22)17-30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXMCMCXSAUANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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